2-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide
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Overview
Description
2-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide is a synthetic organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide typically involves multiple steps:
Fluorination: The addition of fluorine atoms to the ethyl group, which can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor.
Amidation: The formation of the benzamide structure through the reaction of the brominated and fluorinated benzene derivative with an amine, typically using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) under conditions such as reflux in polar aprotic solvents (e.g., dimethylformamide, DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a new amide derivative, while oxidation might introduce hydroxyl or carbonyl groups.
Scientific Research Applications
2-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors or fluorinated polymers.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Chemistry: The compound’s reactivity and stability make it useful in various industrial processes, including the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target protein or enzyme, thereby modulating its activity. The presence of bromine, fluorine, and trifluoromethyl groups can enhance binding affinity and selectivity through various interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-(2,2-difluoroethyl)-4-(trifluoromethyl)benzamide: Similar structure but with the trifluoromethyl group in a different position.
2-Chloro-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide: Chlorine atom instead of bromine.
2-Bromo-N-(2,2-difluoroethyl)-5-(methyl)benzamide: Methyl group instead of trifluoromethyl.
Uniqueness
2-Bromo-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance the compound’s reactivity, stability, and binding interactions, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-bromo-N-(2,2-difluoroethyl)-5-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrF5NO/c11-7-2-1-5(10(14,15)16)3-6(7)9(18)17-4-8(12)13/h1-3,8H,4H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBUHMOKPPARKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)NCC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrF5NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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